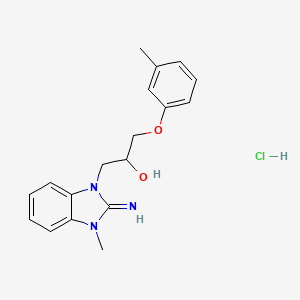
1-ethoxy-3-(phenylthio)-2-propanol
Vue d'ensemble
Description
1-ethoxy-3-(phenylthio)-2-propanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EPTP and has a molecular formula of C11H16O2S.
Applications De Recherche Scientifique
Biotransformation and Synthesis
Biotransformation using Helminthosporium Species : A study demonstrated the biotransformation of 1-(phenylthio)-2-propanone by the fungus Helminthosporium species NRRL 4671, resulting in sulfur oxidation to the sulfoxide and carbonyl reduction to the alcohol, producing (SS,SC)-1-sulfinyl-2-propanols as single diastereomers (Holland, Ihasz, & Lounsbery, 2002).
Synthesis of Secondary Alcohols : Optically pure (S)-3-phenylthio-1,2-propanediol, obtained by enantioselective reduction of 1-hydroxy-3-phenylthio-2-propanone with Baker's yeast, was identified as a convenient precursor for both enantiomers of secondary alcohols (Fujisawa, Itoh, Nakai, & Sato, 1985).
Atmospheric and Environmental Studies
- Atmospheric Degradation : Research on 3-ethoxy-1-propanol revealed its atmospheric degradation through reactions with Cl, OH, and NO3 radicals. This study, involving kinetic and mechanistic analysis, is crucial for understanding the tropospheric reactivity of compounds similar to 1-ethoxy-3-(phenylthio)-2-propanol (Aranda et al., 2021).
Chemical Properties and Reactions
Ultrasonic Absorption Studies : A study on 3-ethoxy-1-propanol revealed insights into ultrasonic absorptions in aqueous solutions, providing valuable information on solute-solvent interactions and thermodynamic properties relevant to 1-ethoxy-3-(phenylthio)-2-propanol (Nishikawa & Ueda, 1991).
Kinetics of Oxidation : The kinetics of oxidation of similar compounds by ditelluratocuprate(III) in alkaline mediums were studied, which can provide insights into the reactivity and stability of 1-ethoxy-3-(phenylthio)-2-propanol under similar conditions (Shan, Liu, & Zhang, 2011).
Synthesis of Derivatives and Intermediates
Synthesis of Bismuth Thiolates and Carboxylates : Research involving the solvent-free synthesis of bismuth thiolates and carboxylates using compounds including 1-mercapto-2-propanol provides a context for the potential synthesis routes and applications of 1-ethoxy-3-(phenylthio)-2-propanol (Andrews et al., 2002).
Synthesis of Propyl Lithium Derivatives : A study on the synthesis of 3-(2′-ethoxyethoxy)propyl lithium from related compounds could inform methodologies for manipulating 1-ethoxy-3-(phenylthio)-2-propanol in synthetic chemistry (Feng, 2005).
Propriétés
IUPAC Name |
1-ethoxy-3-phenylsulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-2-13-8-10(12)9-14-11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKGJPHLUGFMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CSC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-chlorophenyl)-7-(2,6-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109565.png)
![1-(4-bromophenyl)-2-{[5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4109573.png)
![ethyl 1-[2-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4109576.png)


![N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4109596.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4109599.png)
![4-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B4109602.png)

![N-benzyl-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4109630.png)


![N-(3-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B4109663.png)
![ethyl 1-{[(4-methylphenyl)thio]acetyl}-3-piperidinecarboxylate](/img/structure/B4109670.png)